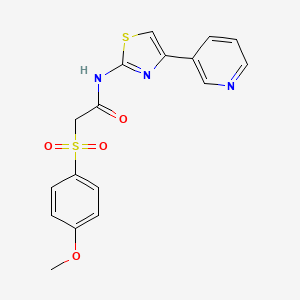

![molecular formula C25H18ClF2N3O3 B2589309 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 893301-42-3](/img/no-structure.png)

3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

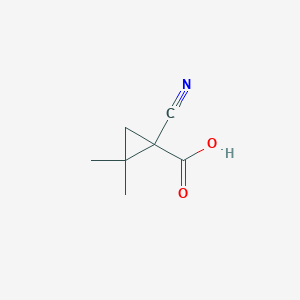

3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C25H18ClF2N3O3 and its molecular weight is 481.88. The purity is usually 95%.

BenchChem offers high-quality 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Receptor Affinity and Ligand Binding

Research into pyrimido[5,4-b]indole derivatives has demonstrated their significant potential in targeting receptor sites with high affinity. For example, studies have shown that certain derivatives exhibit excellent affinities for the α1-adrenoceptor and 5HT1A-receptor, with some compounds achieving subnanomolar K_i values for α1-adrenoceptor binding. This highlights their potential utility in developing therapeutics targeting these receptor pathways (Romeo et al., 1993). Additionally, modifications in the pyrimido[5,4-b]indole structure have led to variations in selectivity and potency against different receptor types, further emphasizing the versatility of these compounds in receptor-targeted drug development (Russo et al., 1991).

Anticancer Activity

Indole derivatives, including those related to the 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole scaffold, have been explored for their anticancer properties. Certain N-substituted indole derivatives have shown promising anticancer activity against MCF-7 human breast cancer cell lines by inhibiting topoisomerase-I enzyme, which is crucial for DNA replication and cell division (Kumar & Sharma, 2022).

Antiviral Properties

The synthesis and biological evaluation of derivatives with a pyrimido[5,4-b]indole core have also been directed towards antiviral applications. Specifically, compounds designed with structural modifications have shown nanomolar inhibitory activity against Hepatitis B virus (HBV), presenting a potential route for the development of new antiviral agents (Ivashchenko et al., 2019).

Molecular Structure and Interaction Studies

Research into the molecular structure and interaction of pyrimido[5,4-b]indole derivatives has been facilitated by techniques such as X-ray crystallography and molecular docking studies. These studies not only elucidate the spatial and electronic structure of these molecules but also provide insights into their interaction mechanisms with biological targets, paving the way for the rational design of more effective therapeutic agents (Wu et al., 2011).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione' involves the synthesis of the pyrimidoindole core followed by the introduction of the substituents at the appropriate positions.", "Starting Materials": [ "2,4-dimethoxy-6-methylpyrimidine", "3-chloro-4-fluoroaniline", "3-fluorobenzyl bromide", "copper(I) iodide", "potassium carbonate", "palladium(II) acetate", "triethylamine", "acetic acid", "methanol", "chloroform", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Synthesis of 2,4-dimethoxy-6-methylpyrimidine by reacting 2,4-dimethoxy-5-methylpyrimidine with methyl iodide and potassium carbonate in acetonitrile.", "Step 2: Synthesis of 3-chloro-4-fluoroaniline by reacting 3-chloro-4-fluoronitrobenzene with tin(II) chloride and hydrochloric acid in ethanol.", "Step 3: Synthesis of 3-(3-chloro-4-fluorophenyl)-2,4-dimethoxy-6-methylpyrimidine by reacting 2,4-dimethoxy-6-methylpyrimidine with 3-chloro-4-fluoroaniline and copper(I) iodide in DMF.", "Step 4: Synthesis of 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-2,4-dimethoxy-6-methylpyrimidine by reacting 3-(3-chloro-4-fluorophenyl)-2,4-dimethoxy-6-methylpyrimidine with 3-fluorobenzyl bromide, palladium(II) acetate, and triethylamine in DMF.", "Step 5: Synthesis of 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione by reacting 3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-2,4-dimethoxy-6-methylpyrimidine with acetic acid, methanol, and sodium hydroxide in water and then treating the resulting product with chloroform and hydrochloric acid." ] } | |

Numéro CAS |

893301-42-3 |

Formule moléculaire |

C25H18ClF2N3O3 |

Poids moléculaire |

481.88 |

Nom IUPAC |

3-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indole-2,4-dione |

InChI |

InChI=1S/C25H18ClF2N3O3/c1-29-21-9-7-17(34-2)12-18(21)22-23(29)24(32)31(16-6-8-20(28)19(26)11-16)25(33)30(22)13-14-4-3-5-15(27)10-14/h3-12H,13H2,1-2H3 |

Clé InChI |

JFTABZFFQHLFFX-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)C5=CC(=C(C=C5)F)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

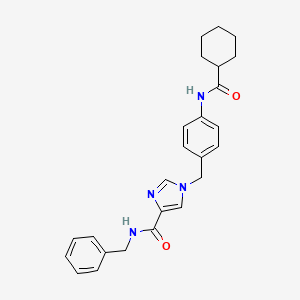

![4-({2-[4-Cyano-3-(methylsulfanyl)-5-isothiazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2589227.png)

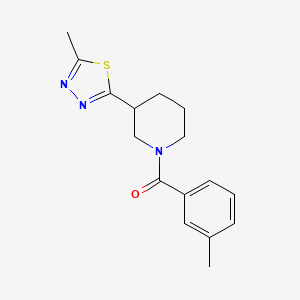

![5-{[(4-Methoxyphenyl)amino]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2589231.png)

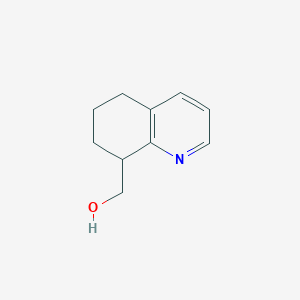

![3,5-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2589232.png)

![3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2589234.png)

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,4-difluorophenyl)amino)formamide](/img/structure/B2589237.png)

![6-Butan-2-yl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2589240.png)

![3-(3-Methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2589242.png)